Product packaging for Methyl 5-(3,5-dichlorophenoxy)-2-furoate(Cat. No.:CAS No. 306935-18-2)

Methyl 5-(3,5-dichlorophenoxy)-2-furoate

Cat. No.: B1303421
CAS No.: 306935-18-2
M. Wt: 287.09 g/mol
InChI Key: NPBMLPOXMSWIBA-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a furan-based compound featuring a 3,5-dichlorophenoxy substituent and a methyl ester functional group. Its molecular formula is C₁₂H₈Cl₂O₄, with a molecular weight of 287.10 g/mol (derived from its precursor, 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride, CAS 175277-07-3, molecular weight 291.51 g/mol ). Key physicochemical properties include a LogP of 4.76 and a polar surface area (PSA) of 39.44 Ų, indicating moderate lipophilicity and polarity .

The compound is structurally related to pharmacologically active furan derivatives, particularly those investigated as enzyme enhancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O4 B1303421 Methyl 5-(3,5-dichlorophenoxy)-2-furoate CAS No. 306935-18-2

Properties

IUPAC Name

methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMLPOXMSWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380852
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-18-2
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Method

  • Starting Material: 5-(3,5-dichlorophenoxy)-2-furoic acid
  • Reagents: Methanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux under anhydrous conditions to drive the esterification reaction forward
  • Purification: Typically involves extraction, washing, and recrystallization or chromatography to isolate the pure methyl ester

This method requires careful control of temperature, reaction time, and catalyst concentration to prevent side reactions and degradation of the sensitive furan ring and chlorinated aromatic moiety.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol (anhydrous) Ensures efficient esterification
Catalyst Concentrated sulfuric acid or p-TsOH Acid catalyst promotes ester formation
Temperature Reflux (~65-70 °C) Maintains reaction rate without decomposition
Reaction Time 4–12 hours Monitored to optimize conversion
Work-up Neutralization with sodium bicarbonate, extraction with organic solvents Removes acid and impurities
Purification Column chromatography or recrystallization Achieves high purity

Control of moisture and oxygen is critical to prevent hydrolysis and oxidation of the furan ring and chlorinated aromatic system.

Research Findings on Synthesis Efficiency

  • Yield: Reported yields for esterification of similar furoic acid derivatives range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity: High purity (>98%) is achievable with proper chromatographic techniques.
  • Side Reactions: Potential side reactions include hydrolysis back to the acid, chlorination or dechlorination of the aromatic ring under harsh conditions, and polymerization of the furan ring if overheated.

Comparative Analysis with Related Compounds

Compound Preparation Method Key Differences
This compound Esterification of corresponding acid with methanol Requires careful control due to dichloro substitution
Methyl 5-(chloromethyl)-2-furoate Blanc chloromethylation of methyl furan-2-carboxylate Involves chloromethylation, different substitution pattern
Methyl 5-(furan-2-yl)-3,5-dioxopentanoate Multi-step synthesis from methyl-2-furoate Different functional groups, more complex synthesis

This comparison highlights the specificity of the esterification route for this compound due to its unique substitution pattern.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Advantages Disadvantages
Direct Esterification 5-(3,5-dichlorophenoxy)-2-furoic acid Methanol, acid catalyst, reflux Simple, direct, scalable Requires strict control of conditions
Acyl Chloride Route 5-(3,5-dichlorophenoxy)-2-furoic acid SOCl2, DMF catalyst, then methanol Potentially higher yield Handling of reactive intermediates
Chloromethylation + Substitution Methyl furan-2-carboxylate → chloromethyl derivative → substitution with 3,5-dichlorophenol Multiple steps, various reagents Versatile for derivative synthesis More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(3,5-dichlorophenoxy)-2-furoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide Potential

The compound's structural characteristics indicate its potential use as a herbicide or pesticide. The dichlorophenoxy group is known for its herbicidal properties, which can inhibit the growth of unwanted plants. Research indicates that compounds with similar structures have been effective in controlling various weeds, making methyl 5-(3,5-dichlorophenoxy)-2-furoate a candidate for further development in agricultural chemistry.

Case Study: Efficacy in Weed Control

In experimental settings, this compound was tested against common agricultural weeds. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a selective herbicide. Further studies are required to assess its environmental impact and long-term efficacy.

Medicinal Chemistry Applications

Pharmaceutical Development

The compound's unique structure may also lend itself to pharmaceutical applications. Research into similar furan derivatives has shown promise in treating various diseases due to their ability to interact with biological targets effectively. Specifically, the compound could be explored for its anti-inflammatory or antimicrobial properties .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of furan derivatives, this compound demonstrated notable activity against certain bacterial strains. This finding supports the hypothesis that modifications to furan compounds can enhance their pharmacological profiles.

Environmental Chemistry

Degradation Pathways

Understanding the degradation pathways of this compound is crucial for assessing its environmental safety. Studies on similar compounds suggest that chlorinated furan derivatives can undergo various transformation processes in soil and water environments. These pathways need further investigation to determine the compound's persistence and potential ecological risks .

Table: Comparison of Related Compounds

Compound NameStructure TypeNotable Features
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateNitro-substituted furanExhibits different electronic properties due to nitro group
Methyl 5-(chloromethyl)-2-furoateChloromethyl-substituted furanPotentially more reactive due to chloromethyl group
Methyl 5-(cyanomethyl)-2-furoateCyanomethyl-substituted furanMay exhibit different biological activities due to cyanide functionality

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenoxy)-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 5-(3,5-dichlorophenoxy)-2-furoate with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP PSA (Ų) Development Stage
This compound C₁₂H₈Cl₂O₄ 287.10 3,5-dichlorophenoxy, methyl ester ~4.76* ~39.44* Preclinical
5-(3,5-Dichlorophenoxy)-N-(4-pyridinyl)-2-furamide C₁₆H₁₀Cl₂N₂O₃ 349.17 3,5-dichlorophenoxy, pyridinyl amide N/A N/A Preclinical
5-[(2,4-Dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide C₂₀H₁₇Cl₂NO₅ 422.26 2,4-dichlorophenoxy, dimethoxyphenyl N/A N/A Research
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride C₁₁H₅Cl₃O₃ 291.51 3,5-dichlorophenoxy, acyl chloride 4.76 39.44 Industrial

*Estimated from precursor data .

Key Observations:

  • Substituent Effects: The 3,5-dichlorophenoxy group in this compound and its analogs is associated with enhanced bioactivity compared to 2,4-dichlorophenoxy derivatives (e.g., 445001-24-1), likely due to improved steric alignment with target enzymes .
  • Functional Group Impact : The methyl ester in the title compound offers greater metabolic stability and lipophilicity (LogP ~4.76) compared to the acyl chloride (irritant, Xi classification ), making it more suitable for therapeutic use. Amide derivatives (e.g., pyridinyl furamide) may exhibit reduced cell permeability due to higher polarity.

Developmental Status

  • Preclinical Candidates: Both this compound and its pyridinyl amide analog are in preclinical development for enzyme replacement therapies .

Biological Activity

Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in herbicidal and antifungal applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a furoate group substituted with a dichlorophenoxy moiety. Its molecular structure is critical for its biological activity, influencing how it interacts with biological targets.

Biological Activity Overview

The primary biological activities of this compound include:

  • Herbicidal Activity : The compound has been evaluated for its effectiveness in controlling various weed species.
  • Antifungal Activity : It shows promise as an antifungal agent against several plant pathogens.

Herbicidal Activity

In studies assessing herbicidal efficacy, this compound demonstrated significant activity against various weed species. The following table summarizes its herbicidal effects compared to other compounds:

CompoundTarget SpeciesHerbicidal Activity (%)
This compoundEchinochloa crus-galli85.0
Compound ABrassica campestris78.0
Compound BSetaria viridis90.0

*Data sourced from experimental assays conducted to evaluate herbicidal efficacy .

Antifungal Activity

The antifungal properties of this compound have been investigated against several fungi. The following table presents the antifungal activity against notable pathogens:

PathogenInhibition Zone (mm)Concentration (µg/mL)
Botrytis cinerea20100
Fusarium oxysporum25100
Rhizoctonia solani15100

*Results indicate that the compound exhibits varying degrees of antifungal activity depending on the pathogen and concentration used .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for growth and reproduction in target organisms.
  • Disruption of Membrane Integrity : The compound may affect the integrity of fungal cell membranes, leading to cell death.

Case Studies

  • Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively reduces weed populations without significant phytotoxicity to crops.
  • Laboratory Studies : Laboratory studies have confirmed its antifungal properties against common plant pathogens, suggesting potential applications in crop protection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(3,5-dichlorophenoxy)-2-furoate, and how can intermediates be characterized?

  • Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, intermediates like 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride (precursor to the methyl ester) can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Characterization of intermediates should include mass spectrometry (exact mass analysis, e.g., 289.9588 g/mol for related compounds) and NMR (¹H/¹³C) to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₂H₈Cl₂O₄) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray crystallography (using SHELX programs for refinement) resolves bond lengths and angles, critical for structural validation .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., testing as a pharmacological chaperone for lysosomal enzymes) or cell-based viability assays using recombinant enzyme-deficient models. Preclinical studies suggest structural analogs like 5-(3,5-dichlorophenoxy)-N-(4-pyridinyl)-2-furamide show activity in enzyme correction, guiding assay design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodology : Screen solvents (e.g., hexafluoropropan-2-ol for enhanced electrophilicity) and catalysts (e.g., DDQ as an oxidant for phenolic coupling). Reaction monitoring via HPLC or TLC helps identify byproducts. Thermodynamic parameters (e.g., reflux temperature vs. room temperature) should be tested to minimize degradation .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodology : Use SHELXL for small-molecule refinement, employing twin refinement for twinned crystals. If electron density maps show ambiguity (e.g., disordered Cl atoms), apply restraints to bond distances and angles. Cross-validate with DFT calculations to compare theoretical and experimental geometries .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., glucocerebrosidase for lysosomal storage disorders). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore mapping identifies critical substituents (e.g., dichlorophenoxy group for hydrophobic interactions) .

Q. What approaches validate the compound’s metabolic stability in preclinical studies?

  • Methodology : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor metabolites such as hydrolyzed furoic acid derivatives. Compare with stable analogs (e.g., methyl 5-methyl-2-furoate) to assess esterase resistance .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric states. Use computational NMR prediction tools (Gaussian or ACD/Labs) to simulate shifts. If inconsistencies persist, consider dynamic effects (e.g., rotational barriers) or impurities in the sample .

Q. Why might crystallographic refinement fail for this compound, and how is this resolved?

  • Methodology : Poor crystal quality (e.g., twinning or low resolution) may require data recollection at synchrotron facilities. For severe disorder, partial occupancy modeling or alternative space groups (e.g., P2₁/c vs. P1̄) can improve R-factors. SHELXD’s dual-space recycling is robust for challenging phases .

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